molecular formula C15H14N2 B14168070 N,N'-bis(3-methylphenyl)methanediimine CAS No. 726-28-3

N,N'-bis(3-methylphenyl)methanediimine

Cat. No.: B14168070
CAS No.: 726-28-3
M. Wt: 222.28 g/mol
InChI Key: GVXPWRLSQCRZHU-UHFFFAOYSA-N
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Description

N,N’-bis(3-methylphenyl)methanediimine is a chemical compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). It is a derivative of triphenylamine and is widely used for its hole-transporting properties, which are crucial in the development of optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-methylphenyl)methanediimine typically involves the reaction of 3-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methanediimine linkage between the two 3-methylphenyl groups .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and sublimation are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methylphenyl)methanediimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-bis(3-methylphenyl)methanediimine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its hole-transporting properties. It facilitates the movement of positive charges (holes) in organic electronic devices, enhancing their efficiency. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(3-methylphenyl)methanediimine stands out due to its unique combination of hole-transporting properties and stability, making it highly effective in optoelectronic applications. Its ability to emit blue light and amplified spontaneous emission is particularly valuable for the development of organic lasers .

Properties

CAS No.

726-28-3

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C15H14N2/c1-12-5-3-7-14(9-12)16-11-17-15-8-4-6-13(2)10-15/h3-10H,1-2H3

InChI Key

GVXPWRLSQCRZHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C=NC2=CC=CC(=C2)C

Origin of Product

United States

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